molecular formula C15H8BrN3O2 B8789418 2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione CAS No. 923583-84-0

2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione

Cat. No.: B8789418
CAS No.: 923583-84-0
M. Wt: 342.15 g/mol
InChI Key: TWBXRZAWSIRCSB-UHFFFAOYSA-N
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Description

2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H8BrN3O2 and its molecular weight is 342.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

923583-84-0

Molecular Formula

C15H8BrN3O2

Molecular Weight

342.15 g/mol

IUPAC Name

2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H8BrN3O2/c16-12-7-18-13-11(12)5-8(6-17-13)19-14(20)9-3-1-2-4-10(9)15(19)21/h1-7H,(H,17,18)

InChI Key

TWBXRZAWSIRCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(NC=C4Br)N=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Br2 (30.2 mg, 0.189 mmol) in CH2Cl2 (2.0 mL) was added dropwise over a period of 4 min. to a stirred and cooled (0° C.) solution of 41 (50 mg, 0.189 mmol) and pyridine (18.0 mg, 0.23 mmol) in CH2Cl2 (2 mL). After additional stirring at 0° C. for 26 min. the reaction mixture was treated with a 1:1 (v/v) solution of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stirring continued for 30 min at 0° C. and the organic phase was separated. The aqueous layer was extracted with CH2Cl2. The combined organic solutions were dried (MgSO4), concentrated and the residue was separated by LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 42 (64.7 mg, quant.). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 7.40 (s, 1H), 7.81 (dd, J=3.1, 5.4 Hz, 2H), 7.94 (d, J=2.3 Hz, 1H), 7.96 (dd, J=5.5, 3.1 Hz, 2H), 8.29 (d, J=2.3 Hz, 1H); MS (ES) m/z 383 (MH++MeCN).
Name
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

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